molecular formula C13H16F2N2O B8311820 1-(4,4-Difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanone

1-(4,4-Difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanone

Cat. No. B8311820
M. Wt: 254.28 g/mol
InChI Key: DOTMBVFQYWPMGW-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of 4,4-difluoro-N-methoxy-N-methyl-1-(2-methylpyrimidin-5-yl)cyclohexanecarboxamide (700 mg, 2.34 mmol) in THF (20 mL) was added MeMgBr (11.7 mL, 35.12 mmol, 3M in Et2O) at 0° C. and stirred at room temperature for 4 h. The reaction mixture was quenched by saturated NH4Cl at 0° C. and extracted with EtOAc (2×50 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated to give crude product, which was purified by flash chromatography (EtOAc: petroluem ether=1:3˜3:2) to give 1-(4,4-difluoro-1-(2-methylpyrimidin-5-yl)cyclohexyl)ethanone (350 mg, yield: 59%). 1H NMR (CDCl3 400 MHz): δ8.58 (s, 2H), 2.73 (s, 3H), 2.55-2.45 (m, 2H), 2.20-1.85 (m, 9H).
Name
4,4-difluoro-N-methoxy-N-methyl-1-(2-methylpyrimidin-5-yl)cyclohexanecarboxamide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:21])[CH2:7][CH2:6][C:5]([C:14]2[CH:15]=[N:16][C:17]([CH3:20])=[N:18][CH:19]=2)([C:8](N(OC)C)=[O:9])[CH2:4][CH2:3]1.[CH3:22][Mg+].[Br-]>C1COCC1>[F:21][C:2]1([F:1])[CH2:3][CH2:4][C:5]([C:8](=[O:9])[CH3:22])([C:14]2[CH:19]=[N:18][C:17]([CH3:20])=[N:16][CH:15]=2)[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
4,4-difluoro-N-methoxy-N-methyl-1-(2-methylpyrimidin-5-yl)cyclohexanecarboxamide
Quantity
700 mg
Type
reactant
Smiles
FC1(CCC(CC1)(C(=O)N(C)OC)C=1C=NC(=NC1)C)F
Name
Quantity
11.7 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by saturated NH4Cl at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (EtOAc: petroluem ether=1:3˜3:2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1(CCC(CC1)(C=1C=NC(=NC1)C)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.